molecular formula C12H10N2O B376842 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole CAS No. 78706-11-3

2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole

Cat. No.: B376842
CAS No.: 78706-11-3
M. Wt: 198.22g/mol
InChI Key: BLIMSOPINYXOID-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole (CAS Registry Number: 78706-11-3) is a high-purity benzimidazole derivative supplied for advanced research and development applications. This compound features a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol . The benzimidazole core structure is recognized in medicinal chemistry as a "privileged scaffold" due to its wide range of pharmacological activities and its presence in numerous therapeutic agents . Benzimidazole derivatives are extensively investigated for their neuropsychotropic potential, with recent studies highlighting significant anxiolytic, antidepressant, and analgesic activities in novel compounds sharing this core structure . The structural motif of substituting the benzimidazole core with heterocyclic systems, such as a 5-methylfuran group, is a key strategy in exploring new chemical entities for drug discovery . This product is intended for research purposes in pharmaceutical development and other chemical investigations. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMSOPINYXOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78706-11-3
Record name 2-(5-Methylfuran-2-yl)-1H-benzimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF67BF95AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in glacial acetic acid under reflux (80–100°C) for 6–12 hours. Key parameters include:

ParameterOptimal RangeImpact on Yield
Molar Ratio (Diamine:Aldehyde)1:1.2Prevents aldehyde dimerization
Catalyst Concentration10–15% (v/v) acetic acidEnhances cyclization kinetics
Reaction Time8–10 hoursMaximizes intermediate conversion

Yields under these conditions range from 68–86% , with purity >95% after recrystallization in ethanol.

Mechanistic Insights

  • Schiff Base Formation : The primary amine of o-phenylenediamine attacks the carbonyl carbon of 5-methylfuran-2-carbaldehyde, forming an imine linkage.

  • Cyclization : Intramolecular nucleophilic attack by the secondary amine generates the benzimidazole ring.

  • Aromatization : Acidic conditions promote dehydration, stabilizing the aromatic system.

The furan’s electron-donating methyl group enhances aldehyde reactivity, reducing side reactions such as oligomerization.

Alternative Catalytic Systems

Hydrochloric Acid-Mediated Synthesis

Substituting glacial acetic acid with aqueous HCl (5–10% v/v) accelerates the reaction at lower temperatures (60–70°C), achieving comparable yields (70–78%) in 4–6 hours. However, this method requires strict pH control to avoid over-protonation of intermediates.

Ammonium Acetate as a Cyclization Promoter

Incorporating ammonium acetate (1–2 equiv.) in ethanol under reflux improves regioselectivity, particularly for derivatives with sterically hindered substituents. This modification increases yields to 82–89% by mitigating byproduct formation.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactor Systems

Adopting continuous flow chemistry reduces reaction times to 1–2 hours through enhanced heat and mass transfer. A representative protocol involves:

  • Reactants : o-phenylenediamine (1.0 M) and 5-methylfuran-2-carbaldehyde (1.2 M) in acetic acid.

  • Flow Rate : 5 mL/min at 100°C.

  • Output : 90% conversion per pass, with >99% purity after inline crystallization.

Solvent Recycling and Waste Mitigation

Industrial workflows often integrate distillation recovery systems to reclaim acetic acid, reducing solvent waste by 70–80%.

Spectroscopic Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

Key Spectroscopic Data

TechniqueDiagnostic Signals
1H NMR (400 MHz, DMSO-d6)δ 2.31 (s, 3H, CH3), 6.38 (d, J=3.2 Hz, 1H, furan-H), 7.25–7.80 (m, 4H, benzimidazole-H)
IR (KBr)1620 cm⁻¹ (C=N stretch), 1510 cm⁻¹ (C-O furan)
MS (EI) m/z 198.22 [M]+

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.8 min.

  • Elemental Analysis : Calculated (%) for C12H10N2O: C 72.71, H 5.08, N 14.13; Found: C 72.65, H 5.12, N 14.08 .

Chemical Reactions Analysis

Types of Reactions

2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Formation of diketone fragments.

    Reduction: Formation of saturated benzodiazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl benzodiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study investigating the antibacterial effects of synthesized benzimidazole derivatives, compounds including this compound were tested against clinical pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited inhibition zones ranging from 2 to 5 mm, suggesting moderate antibacterial activity .

CompoundBacterial StrainInhibition Zone (mm)
4kaS. aureus4
4gE. coli3

Anticancer Potential

The anticancer properties of this compound have also been explored. Research indicates that certain derivatives can inhibit the growth of cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro studies have revealed that compounds derived from this compound exhibit cytotoxic effects on human cancer cell lines such as NCI-H460 (lung cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were determined using the MTT assay, showing promising results for further development .

CompoundCancer Cell LineIC50 (µM)
5aNCI-H4602.56
5bHepG23.00

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. The benzimidazole moiety is known to interact with inflammatory pathways effectively.

Case Study: In Vivo Anti-inflammatory Activity

Research conducted on benzimidazole derivatives demonstrated their efficacy in reducing inflammation in animal models. Compounds were tested using the carrageenan-induced paw edema model, showing significant reduction in edema at doses above 100 mg/kg .

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound has been investigated for several other pharmacological effects:

  • Anticonvulsant Activity : Certain derivatives have shown anticonvulsant effects comparable to standard treatments.
  • Antifungal Activity : The compound has been tested against fungal strains with varying degrees of success.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Phenol (1b) and triol (5b) derivatives are synthesized via microwave-assisted methods, enhancing reaction efficiency .
  • Bulkier groups (e.g., chloro(phenyl)methyl) require multi-step syntheses, increasing complexity .
  • The target compound’s synthesis is inferred to follow similar condensation pathways but with 5-methylfuran-2-carbaldehyde, which may require optimized conditions due to furan’s reactivity.
Antimicrobial Activity
Compound MIC Against S. aureus (mg/mL) MIC Against C. albicans (mg/mL) Notable Features References
5b (Triol derivative) 0.156 0.3125 Highest potency in class
1b (Phenol derivative) <0.3125 <0.3125 Broad-spectrum activity
Pyridyl analog Not reported Not reported Pyridine may enhance solubility
Target Compound Hypothesized: ~0.2–0.5 Hypothesized: ~0.3–0.6 Methylfuran may improve lipophilicity N/A

Key Observations :

  • 5b exhibits exceptional antimicrobial activity due to its triol group, which likely enhances hydrogen bonding with microbial targets .
  • The phenol group in 1b contributes to broad-spectrum efficacy, possibly via radical scavenging .
  • The target compound’s methylfuran substituent may improve membrane permeability due to increased lipophilicity but could reduce hydrogen-bonding capacity compared to phenolic analogs.
Antioxidant Activity
Compound DPPH Scavenging (%) Ferric Ion Reduction (EC50, µg/mL) Notes References
1b (Phenol derivative) 85–90% 12.5 Phenolic OH critical for activity
5b (Triol derivative) 90–95% 8.2 Triol enhances electron donation
Target Compound Hypothesized: 60–75% Hypothesized: 15–20 Methylfuran may offer weaker radical stabilization N/A

Key Observations :

  • Phenolic and triol groups significantly enhance antioxidant activity via radical stabilization and electron donation .
  • The methylfuran group’s conjugated system may provide moderate antioxidant activity but is less effective than hydroxylated analogs.

Molecular Docking and Structure-Activity Relationship (SAR)

  • 5b and 1b showed strong binding to S. aureus thymidylate kinase (TMK) in docking studies, with scores of −9.2 and −8.7 kcal/mol, respectively . Hydrogen bonds between hydroxyl groups and TMK active sites (e.g., Asp15, Lys37) were critical .

Biological Activity

2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylfuran derivatives with benzodiazole precursors. The methods used often include cyclization reactions facilitated by catalysts such as ruthenium(II) complexes or other transition metals, which enhance yield and selectivity for the desired product .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies indicate that this compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values reported for these pathogens range from 0.008 to 0.046 μg/mL, demonstrating its potency compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.008
Streptococcus pneumoniae0.046
Escherichia coliNot effective

Cytotoxicity and Anticancer Activity

In addition to its antibacterial effects, this compound has shown promising results in cytotoxicity assays against various cancer cell lines. The compound was tested against human liver cancer cells (HepG2) and demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
HepG23.61
A549 (Lung Cancer)4.20
HCT116 (Colon Cancer)3.04

The biological activity of this compound can be attributed to its ability to interfere with bacterial cell wall synthesis and inhibit key enzymatic pathways involved in DNA replication and repair. For instance, it has been observed to inhibit topoisomerase IV in S. aureus, a critical enzyme for bacterial survival .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to control groups treated with conventional antibiotics .
  • Anticancer Potential : In vitro studies on HepG2 cells revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole
Reactant of Route 2
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2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.